molecular formula C8H10N2O4 B8593771 Methyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Methyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Cat. No. B8593771
M. Wt: 198.18 g/mol
InChI Key: AWAGAPBYMVMAPL-UHFFFAOYSA-N
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Patent
US08906906B2

Procedure details

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (5.17 g; 28,1 mmol) was suspended in methanol (70.2 mL) and to the stirred mixture was added thionyl chloride (40.7 ml; 562 mmol) dropwise at 0° C. The mixture was stirred under reflux for 12 h. After cooling, the white precipitate was filtered off, washed with methanol and dried under reduced pressure with phosphorus pentoxide to give 5.4 g (97%) of the title compound as a white solid.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
40.7 mL
Type
reactant
Reaction Step Two
Quantity
70.2 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[C:3]=1[CH2:10][C:11]([OH:13])=[O:12].S(Cl)(Cl)=O.[CH3:18]O>>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[C:3]=1[CH2:10][C:11]([O:13][CH3:18])=[O:12]

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
CC1=C(C(NC(N1)=O)=O)CC(=O)O
Step Two
Name
Quantity
40.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
70.2 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
WASH
Type
WASH
Details
washed with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure with phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(NC(N1)=O)=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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